molecular formula C14H10Cl2O2 B11825184 Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate

Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B11825184
M. Wt: 281.1 g/mol
InChI Key: RRMKKYHTFASXNP-UHFFFAOYSA-N
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Description

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms attached to the biphenyl structure and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’,4’-dichloro-[1,1’-biphenyl]-2-carboxylate is unique due to the presence of both chlorine atoms and the ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and industry.

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

methyl 2-(2,4-dichlorophenyl)benzoate

InChI

InChI=1S/C14H10Cl2O2/c1-18-14(17)12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)16/h2-8H,1H3

InChI Key

RRMKKYHTFASXNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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